molecular formula C12H16O B1345741 Hexanophenone CAS No. 942-92-7

Hexanophenone

Cat. No. B1345741
CAS RN: 942-92-7
M. Wt: 176.25 g/mol
InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
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Description

Hexanophenone, also known as Amyl phenyl ketone, is primarily used for research purposes . It is a class of aromatic ketones and is a white crystalline powder.


Synthesis Analysis

Hexanophenone can be synthesized by the oxidation of a benzyl alcohol using potassium permanganate or acetic acid as the oxidizing agents . Alternatively, it can be produced by the Friedel-Crafts reaction between benzene and benzoyl chloride .


Molecular Structure Analysis

Hexanophenone has a molecular formula of C12H16O . It contains a total of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone .


Physical And Chemical Properties Analysis

Hexanophenone has a melting point of 25-26°C, a boiling point of 265°C, and a density of 0.958 g/mL at 25°C . It is soluble in organic solvents like ethanol, ether, and benzene, but insoluble in water.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Hexanophenone compounds have demonstrated significant antioxidant and antimicrobial activities. A study by Ashraf et al. (2014) found that hexane extracts of Euphorbia royleana exhibited potent antioxidant activity, indicating potential for isolating antioxidant compounds for the pharmaceutical industry. This extract also showed effective antimicrobial properties against a range of microorganisms (Ashraf, Sarfraz, Rashid, & Shahid, 2014).

Potential in Cancer Treatment

Research into the hexane extracts of various plants indicates potential applications in cancer treatment. The study by Lima & Medeiros (2020) on the latex of Azorean E. azorica identified terpenoid compounds with anti-inflammatory and antitumor activities, suggesting chemopreventive and chemotherapeutic potentials (Lima & Medeiros, 2020).

Applications in Biofuel and Renewable Energy

The hexane extracts of microalgae lipids, as explored by Hidalgo et al. (2019), show promise in the development of bio-based epoxides, indicating potential applications in renewable energy and eco-friendly materials (Hidalgo, Navia, Hunter, González, & Echeverría, 2019).

Anti-Inflammatory Properties

Hexanophenone compounds are also being explored for their anti-inflammatory effects. A study by Abreu et al. (2013) found that the hexane extract of Lycnophora pinaster aerial parts had significant anti-inflammatory effects when applied transdermally, suggesting potential applications in medicinal treatments of inflammations (Abreu, Corrêa, Silva, Fontoura, Cara, Piló-Veloso, & Alcântara, 2013).

Environmental and Food Industry Applications

In the environmental and food industries, hexanophenone derivatives have shown utility. For example, the research by Dâas & Hamdaoui (2010) demonstrated the use of hexane in the extraction of bisphenol A from aqueous solutions, highlighting its potential in environmental cleanup processes (Dâas & Hamdaoui, 2010)

Safety And Hazards

Hexanophenone exhibits low toxicity in scientific experiments . It is classified as a non-carcinogenic compound, and no significant association between hexanophenone exposure and toxicity has been reported .

properties

IUPAC Name

1-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061335
Record name Hexanophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanophenone

CAS RN

942-92-7
Record name Hexanophenone
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Record name 1-Hexanone, 1-phenyl-
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Record name Hexanophenone
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Record name 1-Hexanone, 1-phenyl-
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Record name Hexanophenone
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Record name Hexanophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
882
Citations
Y Imamura, R Narumi, H Shimada - Journal of enzyme inhibition …, 2007 - Taylor & Francis
… potencies was hexanophenone>… , hexanophenone was a competitive inhibitor for the enzyme activity. These results indicate that several alkyl phenyl ketones including hexanophenone …
Number of citations: 9 www.tandfonline.com
T Wang, Y Qin, H He, J Lv, Y Fan - Journal of Chromatography A, 2011 - Elsevier
… of butyrophenone, valerophenone, hexanophenone and heptanophenone in the model … of butyrophenone, valerophenone, hexanophenone and heptanophenone, respectively. Linear …
Number of citations: 9 www.sciencedirect.com
S Kieatiwong, GC Miller - Environmental Toxicology and …, 1992 - Wiley Online Library
… error, whereas the most volatile congener, hexanophenone, showed approximately 10% greater loss. Volatilization of hexanophenone appears to have caused the compound to move …
Number of citations: 6 setac.onlinelibrary.wiley.com
H Shimada, T Tanigawa, K Matayoshi… - Journal of Enzyme …, 2014 - Taylor & Francis
… Furthermore, cyclohexyl pentyl ketone, which is substituted by cyclohexyl group instead of phenyl group of hexanophenone, had much lower ability to be reduced than hexanophenone. …
Number of citations: 3 www.tandfonline.com
DW Hill, TR Kelley, KJ Langner, KW Miller - Analytical chemistry, 1984 - ACS Publications
… relative to propiophenone and hexanophenone were determined by eq 2. Mixtures of the mycotoxins were then coanalyzed with propiophenone and hexanophenone. The normalized …
Number of citations: 41 pubs.acs.org
RD Small Jr, JC Scaiano - The Journal of Physical Chemistry, 1977 - ACS Publications
… We have extended our studies of oxygen scavenging of biradicals917 to include hexanophenone and valerophenone in methanol. Oxygen formally decreases the biradical lifetime, …
Number of citations: 79 pubs.acs.org
J Xu, HT Wu, X Wang, B Xue, YX Li… - Physical Chemistry …, 2013 - pubs.rsc.org
… -Gr samples, especially C3N4-G-1.0 with a large surface area of 215 m2 g−1, have demonstrated high catalytic conversions, affording a maximum yield of 86% of n-hexanophenone in …
Number of citations: 257 pubs.rsc.org
MT Dulay, JP Quirino, BD Bennett… - Journal of separation …, 2002 - Wiley Online Library
… factor of PSG-C8 for acetophenone and hexanophenone. The separation factors increase as a … The same trend in resolution of acetophenone and hexanophenone is observed for …
PG Muijselaar, MA van Straten, HA Claessens… - … of Chromatography A, 1997 - Elsevier
… 3 it can be clearly seen that a smaller sample zone is obtained for hexanophenone than for acetophenone in the interrupted experiment, although the migration time for hexanophenone …
Number of citations: 20 www.sciencedirect.com
JP Quirino, FM Tarongoy - Green Chemistry, 2018 - pubs.rsc.org
… The retention time (t R ) of hexanophenone was longer than … suggested by the retention of hexanophenone in the 200 μm … shown by the longer t R for hexanophenone in the 25–50 μm …
Number of citations: 26 pubs.rsc.org

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